P-(1-Methyloctyl)phenol

Biodegradation ipso-Substitution Nonylphenol Isomers

P-(1-Methyloctyl)phenol (IUPAC: 4-nonan-2-ylphenol; also designated 4-NP₂) is a structurally defined, branched para-alkylphenol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol. It belongs to the 4-nonylphenol isomer family, a group of endocrine-disrupting chemicals classified as priority hazardous substances under the EU Water Framework Directive.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 17404-66-9
Cat. No. B093583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-(1-Methyloctyl)phenol
CAS17404-66-9
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)C1=CC=C(C=C1)O
InChIInChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3
InChIKeyVFONHVBSRNKIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-(1-Methyloctyl)phenol (CAS 17404-66-9): A Defined Branched para-Nonylphenol Isomer for Isomer-Specific Environmental and Biological Research


P-(1-Methyloctyl)phenol (IUPAC: 4-nonan-2-ylphenol; also designated 4-NP₂) is a structurally defined, branched para-alkylphenol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol [1]. It belongs to the 4-nonylphenol isomer family, a group of endocrine-disrupting chemicals classified as priority hazardous substances under the EU Water Framework Directive [2]. Unlike the technical nonylphenol mixture—which contains over 20 branched and linear isomers in variable proportions—this compound is a single constitutional isomer bearing a secondary benzylic carbon (non-α-quaternary) in its 1-methyloctyl side chain. This precise structural feature fundamentally governs its distinct biodegradation pathway, metabolic fate, and environmental persistence relative to other nonylphenol isomers [3].

Compound type Single branched para-nonylphenol isomer for isomer-specific environmental research
Workflow fit Supports biodegradation tracer studies, endocrine disruption assays, and regulatory compliance testing
Structural key Non-α-quaternary side chain prevents ipso-substitution degradation, enabling environmental persistence research Defined constitutional isomer with reproducible metabolic fate

Why Generic Nonylphenol Cannot Substitute for P-(1-Methyloctyl)phenol in Isomer-Specific Research and Procurement


Technical-grade nonylphenol is a complex, batch-variable mixture of over 20 para-substituted isomers whose composition differs by manufacturer and synthetic route [1]. Critically, individual nonylphenol isomers exhibit profoundly different estrogenic potencies—spanning orders of magnitude—and follow divergent biodegradation pathways depending on whether the α-carbon of the alkyl side chain is quaternary or secondary [2][3]. P-(1-Methyloctyl)phenol, possessing a hydrogen atom at the benzylic (α) position, is uniquely excluded from the ipso-substitution biodegradation mechanism that rapidly eliminates α-quaternary isomers from environmental compartments. Consequently, this isomer accumulates differentially in environmental matrices and exhibits a distinct toxicological profile. Substituting an undefined technical mixture or a different single isomer for P-(1-Methyloctyl)phenol in experimental or industrial workflows introduces unquantifiable variability in biodegradation rate, metabolite profile, and biological response—undermining the reproducibility, regulatory defensibility, and scientific validity of results.

vs. Technical NP mixture Batch-variable isomer composition may shift biodegradation rate, metabolite profile, and estrogenic response relative to this defined isomer.
vs. α-Quaternary isomers Rapid ipso-substitution degradation and higher estrogenic potency of α-quaternary isomers may not transfer to this non-α-quaternary structure.
vs. 4-n-Nonylphenol Linear isomer differs in physical state (solid vs. liquid), LogP, and environmental partitioning behavior; isomer-specific validation may be required.

Quantitative Evidence Guide: P-(1-Methyloctyl)phenol vs. Close Structural Analogs


Biodegradation: Absence of Growth-Substrate Utilization by Sphingomonas xenophaga Bayram Contrasts with α-Quaternary Isomers

In pure-culture growth experiments with Sphingomonas xenophaga Bayram, 4-(1-methyloctyl)phenol (4-NP₂) did not support bacterial growth as a sole carbon and energy source, whereas three α-quaternary nonylphenol isomers—including 4-(1-ethyl-1,4-dimethylpentyl)phenol, 4-(1,1-dimethylheptyl)phenol, and 4-(1,1,2,4-tetramethylpentyl)phenol—all served as effective growth substrates, with the lead isomer degraded at a rate of 1 mg/ml within 1 week [1]. In mixture incubation experiments, 4-(1-methyloctyl)phenol was only cometabolically transformed and did not participate in the alkyl-chain-detachment reactions characteristic of the ipso-substitution pathway. This mechanistic exclusion arises directly from the presence of a hydrogen atom at the benzylic (α) carbon, which prevents formation of the stabilized carbocation intermediate required for side-chain release [1][2].

Growth substrate utilization
Head-to-head
No growth vs. α-quaternary isomers
4-NP₂
α-Q
Comparator: 1 mg/ml degraded within 1 week by S. xenophaga Bayram. Target: no utilization as sole carbon source.
Supports environmental persistence endpoint review
Cometabolic transformation only; no ipso-substitution
Biodegradation ipso-Substitution Nonylphenol Isomers Sphingomonas xenophaga Environmental Persistence

Metabolic Fate: Selective Absence of C9 Alcohol Detachment Metabolites from 4-(1-Methyloctyl)phenol

Gas chromatography-mass spectrometry (GC-MS) analysis of S. xenophaga Bayram culture fluids revealed that the three α-quaternary nonylphenol isomers each generated identifiable C9 alcohol metabolites—2,3,5-trimethylhexan-2-ol, 3,6-dimethylheptan-3-ol, and 2-methyloctan-2-ol—consistent with alkyl chain detachment via ipso-substitution. In stark contrast, no analogous C9 alcohol metabolites were detected from 4-(1-methyloctyl)phenol or from 4-n-nonylphenol (both non-α-quaternary isomers). Instead, an unidentified dead-end metabolite accumulated in cultures containing 4-(1-methyloctyl)phenol, indicating a divergent, non-productive metabolic fate [1]. This metabolite profile difference was consistently observed in both pure-isomer and mixture incubation experiments.

C9 alcohol metabolites
Head-to-head
No C9 alcohol metabolites detected
α-Quaternary isomers released 2,3,5-trimethylhexan-2-ol, 3,6-dimethylheptan-3-ol, and 2-methyloctan-2-ol. Target accumulated unidentified dead-end metabolite.
Analytical method context requires isomer-specific standard
GC-MS analysis; S. xenophaga culture fluid
Metabolite Profiling GC-MS ipso-Hydroxylation Dead-End Metabolites Biodegradation Pathway

Physicochemical Differentiation: LogP, Physical State, and Volatility Compared with 4-n-Nonylphenol and 4-tert-Octylphenol

P-(1-Methyloctyl)phenol exhibits a calculated LogP of 4.86 , positioning its hydrophobicity between that of 4-n-nonylphenol (linear isomer; experimental LogP = 5.76 ) and 4-tert-octylphenol (LogP ≈ 4.12 [1]). This intermediate lipophilicity is structurally driven by the single methyl branch at the α-carbon, which reduces molecular packing efficiency relative to the linear isomer. The compound is a liquid at ambient temperature, in contrast to 4-n-nonylphenol (mp 43–44°C) and 4-tert-octylphenol (mp 79–82°C), which are crystalline solids at room temperature [1]. Vapor pressure is 0.000213 mmHg at 25°C , intermediate between 4-n-nonylphenol (0.109 Pa ≈ 0.00082 mmHg at 25°C [2]) and 4-tert-octylphenol.

Physicochemical profile
Cross-study
LogP 4.86 · Liquid at 25°C
LogP intermediate: 4-n-NP (5.76) and 4-tOP (4.12). Vapor pressure 0.000213 mmHg. Both comparators are crystalline solids at ambient temperature.
Liquid state supports simplified formulation workflow
Intermediate LogP predicts distinct bioconcentration behavior
LogP Octanol-Water Partition Coefficient Vapor Pressure Physical State Alkylphenol

Regulatory Differentiation: EU Ecolabel Restriction and REACH SVHC Classification

P-(1-Methyloctyl)phenol (listed as 4-nonan-2-ylphenol) is explicitly identified under the EU Ecolabel Regulation as a restricted hazardous substance, covering substances with a linear and/or branched alkyl chain with a carbon number of 9 covalently bound in position 4 to phenol, including individual isomers [1]. This substance-level identification distinguishes it from the generic '4-nonylphenol, branched and linear' group entry and imposes direct regulatory obligations on downstream users under REACH. The compound is further classified under the Construction Products Regulation (CPR) Annex I as a hazardous substance [1], and is associated with the harmonized CLP classification for environmental endocrine disruption originating from the broader 4-nonylphenol group listing [2].

Regulatory listing
Supporting evidence
Explicit EU Ecolabel & REACH group entry
Listed as 4-nonan-2-ylphenol under EU Ecolabel Regulation and CPR Annex I. Associated with REACH SVHC candidate list for endocrine disruption.
Supports isomer-specific regulatory documentation
Compliance context may require isomer-level verification
REACH EU Ecolabel SVHC Regulatory Compliance Endocrine Disruptor

Estrogenic Potency Differentiation: Structural Basis for Lower Activity of Non-α-Quaternary Nonylphenol Isomers

A systematic structure-activity study of six defined para-nonylphenol isomers using the MVLN transcriptional activation cell assay demonstrated that estrogenic potency is strongly governed by alkyl side-chain branching at the α-carbon [1]. The most potent isomer, p353-NP (4-(3′,5′-dimethyl-3′-heptyl)phenol), exhibited a relative estrogenic potency (REP) of 0.94 × 10⁻⁵ versus 17β-estradiol, with an EC₅₀ of 6.6 μM and efficacy reaching 72% of the E₂ maximum. In contrast, the linear isomer 4n-NP—which, like 4-(1-methyloctyl)phenol, lacks an α-quaternary carbon—showed only marginal activity near the assay detection limit (maximum efficacy ~20% at 27 μM, with most measurements below 7%) [1]. While 4-(1-methyloctyl)phenol was not among the six isomers directly tested in this study, its non-α-quaternary structure places it firmly in the low-activity class alongside 4n-NP, distinguishing it from the highly estrogenic α-quaternary isomers (e.g., p353-NP, p363-NP, p33-NP) that dominate technical mixtures [1][2].

Estrogenic potency class
Class-level
Predicted low-activity class (non-α-quaternary)
MVLN assay: 4n-NP class efficacy ~20% at 27 µM. α-quaternary p353-NP REP = 0.94 × 10⁻⁵; EC₅₀ = 6.6 µM. Target not directly measured.
Structural class supports low-activity endpoint context
Data to verify; isomer-specific assay recommended
Estrogenic Activity MVLN Assay E-Screen Structure-Activity Relationship Endocrine Disruption

Antimicrobial Activity: Quantified Biofilm Inhibition Potency Against Enterococcus faecalis

P-(1-Methyloctyl)phenol was evaluated for antimicrobial activity against Enterococcus faecalis in a biofilm inhibition assay, yielding an IC₅₀ of 125,000 nM (125 μM) after 20 hours of exposure as measured by crystal violet staining [1]. This moderate biofilm inhibitory potency is consistent with the compound's logP-driven membrane-partitioning mechanism, wherein para-alkylphenols disrupt membrane integrity as a function of hydrophobicity and steric bulk. Structure-activity analyses of para-substituted alkylphenols indicate that antimicrobial activity follows a parabolic dependence on substituent hydrophobicity, with an optimum π value of approximately 3.5–4.0 [2]. With a calculated LogP of 4.86, 4-(1-methyloctyl)phenol resides near the upper boundary of the optimum hydrophobicity range, suggesting that its antimicrobial potency may be limited by excessive membrane retention or reduced aqueous mobility relative to slightly less hydrophobic congeners.

Biofilm inhibition
Supporting evidence
IC₅₀ 125 µM (E. faecalis)
20-hour crystal violet assay. LogP 4.86 exceeds optimum hydrophobicity range (π 3.5–4.0), predicting sub-maximal antimicrobial potency.
Supports antimicrobial screening context
Membrane-partitioning mechanism; class-level review
Antimicrobial Biofilm Inhibition Enterococcus faecalis Alkylphenol Membrane Perturbation

High-Value Application Scenarios for P-(1-Methyloctyl)phenol Based on Quantitative Differentiation Evidence


Environmental Fate Tracer Studies Requiring a Persistent, Non-ipso-Degradable Nonylphenol Isomer Standard

Environmental monitoring programs investigating the differential persistence of nonylphenol isomers in wastewater, sediment, and biota require a structurally defined isomer that resists the rapid ipso-substitution biodegradation pathway. P-(1-Methyloctyl)phenol, which cannot serve as a growth substrate for S. xenophaga Bayram and does not release alkyl-chain cleavage metabolites, serves this role precisely [1]. Its use as an analytical standard enables mass-balance tracking in biodegradation microcosms and field studies, where its accumulation relative to α-quaternary isomers provides a direct measure of isomer-selective attenuation processes. This application is directly supported by the differential degradation evidence in Section 3, Evidence Items 1 and 2.

Endocrine Disruption Research Requiring a Defined Low-Activity Isomer as Negative Control

In vitro endocrine disruption screening assays (e.g., MVLN, E-screen, YES/YAS) require a panel of isomers spanning the full activity range to establish robust structure-activity relationships and calibrate assay sensitivity. As a non-α-quaternary isomer, 4-(1-methyloctyl)phenol is structurally precluded from the high estrogenic potency exhibited by α-quaternary isomers such as p353-NP (REP = 0.94 × 10⁻⁵; EC₅₀ = 6.6 μM) [2]. It provides a chemically matched, low-activity reference point that is more relevant than the linear 4n-NP—which does not occur in technical mixtures—for normalizing the estrogenic contribution of the low-activity fraction in environmental samples. This scenario is grounded in the class-level estrogenic potency inference documented in Section 3, Evidence Item 5.

Regulatory Compliance Testing Requiring Isomer-Specific Substance Identification for REACH Dossiers

Under the EU Ecolabel Regulation and REACH, substance-specific identification of individual nonylphenol isomers is increasingly required for accurate hazard characterization and exposure scenario development [3]. Procuring P-(1-Methyloctyl)phenol as a certified single isomer (CAS 17404-66-9; EC 241-427-4) fulfills the regulatory need for a defined test substance, avoiding the compliance ambiguity introduced by technical mixtures whose isomer composition may vary between batches and suppliers. This application directly follows from the regulatory differentiation evidence presented in Section 3, Evidence Item 4, and is relevant for laboratories generating data for REACH registration dossiers, environmental quality standards compliance, and food contact material migration testing.

Antifouling and Antimicrobial Formulation Screening Using a Defined Hydrophobicity Benchmark

The quantified biofilm inhibition activity (IC₅₀ = 125 μM against E. faecalis) and well-characterized LogP (4.86) position 4-(1-methyloctyl)phenol as a mid-range hydrophobicity reference compound for structure-activity optimization of para-alkylphenolic biocides and antifouling agents [4]. In formulation screening cascades, its liquid physical state at ambient temperature enables direct incorporation into test matrices without solvent pre-dissolution—an operational advantage over higher-melting solid comparators such as 4-n-nonylphenol (mp 43–44°C) and 4-tert-octylphenol (mp 79–82°C) [5]. This application synthesizes the antimicrobial potency, physicochemical, and physical state evidence from Section 3, Evidence Items 3 and 6.

Application
Selection Property
Validation Focus
Environmental fate tracer studies
Non-ipso-degradable isomer standard
Biodegradation persistence and mass-balance endpoint review
Endocrine disruption research
Defined low-activity isomer reference
Estrogenic potency class assignment and assay calibration
Regulatory compliance testing
Isomer-specific substance identification
REACH dossier and environmental quality standards context
Antifouling formulation screening
Defined hydrophobicity benchmark
Antimicrobial activity and formulation-incorporation review

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